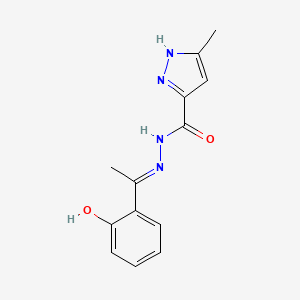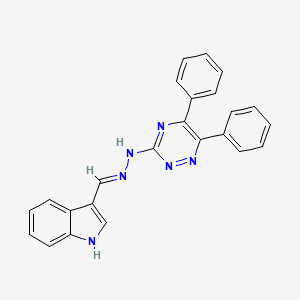![molecular formula C17H18N2O2 B604739 4-氨基-2-甲基-6-[5-(丙-2-基)-1,3-苯并恶唑-2-基]苯酚 CAS No. 874592-14-0](/img/structure/B604739.png)
4-氨基-2-甲基-6-[5-(丙-2-基)-1,3-苯并恶唑-2-基]苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a chemical compound. It has a molecular weight of 310.48 . The compound is stored at room temperature and is in the form of a powder . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
Molecular Structure Analysis
The compound contains a total of 44 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a melting point of 73-74 degrees Celsius . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
科学研究应用
抗癌活性
该化合物在癌症研究领域已显示出令人鼓舞的结果。 它已在体外针对人和小鼠细胞系进行测试,显示出对MFC-7和MDA-MB-231乳腺癌细胞系的显着抗增殖活性 {svg_1}. 发现该化合物对BLAB 3T3和MFC-10A细胞安全,使其适合进一步实验以确定其抗肿瘤活性 {svg_2}.
药物设计与优化
目标化合物的设计基于结构优化 {svg_3}. 对获得的衍生物进行了测试,以了解它们对各种细胞系的影响。 基于能量分析,通过密度泛函理论 (DFT) 选择最稳定的构象异构体并对其进行优化 {svg_4}. 这表明该化合物在药物设计和优化领域的潜力。
生物相互作用
对于苄基和芳基取代的 4-氨基-5-甲基-噻吩 [2,3-d]嘧啶-6 羧酸酯,预计无论介质极性如何,它们都将以 4-氨基互变异构形式与其生物靶标相互作用 {svg_5}. 这表明该化合物在与各种生物靶标相互作用方面的潜力,这可能导致多种治疗应用。
抗结核活性
虽然与确切的化合物没有直接关系,但类似的结构已显示出显着的抗结核活性。 例如,合成了 N3-(取代苯基)-N5-(取代苯基)-4-(4,5-二氯-1H-咪唑-2-基)-2-甲基-1, 4-二氢吡啶-3,5-二羧酰胺,并评估了其对结核分枝杆菌菌株的抗结核活性 {svg_6}. 这表明所讨论的化合物可能具有抗结核活性。
腐蚀预防
同样,虽然与确切的化合物没有直接关系,但类似的结构已被用于腐蚀预防。 例如,2-氨基-4-甲氧基-6-甲基-1,3,5-三嗪已被用作有机缓蚀剂以防止腐蚀 {svg_7}. 这表明该化合物在材料科学和工程领域的潜在应用。
广泛的治疗潜力
咪唑是一种类似的杂环部分,以其广泛的化学和生物学特性而闻名 {svg_8}. 它已被用于开发具有各种生物活性(如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性)的新药 {svg_9}. 这表明所讨论的化合物,与其类似的结构,也可能具有广泛的治疗潜力。
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, which can affect various biological processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes such as signal transduction, gene expression, and metabolic pathways . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
For example, its absorption can be affected by its solubility in aqueous and lipid environments, its distribution can be influenced by its size and charge, and its metabolism and excretion can be affected by its chemical stability and interactions with metabolic enzymes .
Result of Action
Based on its potential targets and mode of action, it may have effects such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression . These changes can have various effects on cellular functions and behaviors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can modify the compound . These factors can affect the compound’s ability to reach its targets, its interactions with its targets, and its overall biological activity.
实验室实验的优点和局限性
The advantages of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol for use in laboratory experiments include its low cost, its wide availability, and its ability to act as a catalyst in various reactions. Its low cost makes it an attractive choice for research, while its wide availability makes it easy to obtain. In addition, its ability to act as a catalyst makes it useful for synthesizing a variety of compounds.
The main limitation of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol for use in laboratory experiments is its lack of specificity. It is not able to distinguish between different molecules, meaning that it may react with molecules that are not intended targets. This can lead to unwanted side reactions and can make it difficult to obtain the desired product.
未来方向
Future research on 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol should focus on further elucidating its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research should be conducted to explore its potential as a ligand in coordination chemistry and its ability to interact with proteins involved in cell signaling pathways. Finally, further research should be conducted to explore its potential as a catalyst in the synthesis of polymers and other materials.
合成方法
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can be synthesized by the reaction of 4-amino-2-methylphenol and 5-(propan-2-yl)-1,3-benzoxazole in the presence of an acid catalyst. This reaction takes place in a two-step process, with the first step involving the formation of an intermediate compound and the second step involving the formation of the desired product. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired yield and purity of the product.
安全和危害
属性
IUPAC Name |
4-amino-2-methyl-6-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,20H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEURXKIGGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)

![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)
![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)
![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)
